molecular formula C16H16N2O3 B7468293 N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide

Cat. No. B7468293
M. Wt: 284.31 g/mol
InChI Key: CRKHKDOQGADGHT-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide, also known as DMF, is a chemical compound that has been extensively studied in the field of medicinal chemistry. DMF is a small molecule that has shown promising results in the treatment of various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide exerts its therapeutic effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of cellular antioxidant and detoxification responses. N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide activates Nrf2 by covalently modifying cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2. This modification leads to the dissociation of Nrf2 from Keap1 and its translocation to the nucleus, where it binds to antioxidant response element (ARE) and induces the expression of various cytoprotective genes.
Biochemical and Physiological Effects:
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide has been shown to have various biochemical and physiological effects. N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide increases the levels of glutathione, a major intracellular antioxidant, and reduces the levels of reactive oxygen species (ROS), which are harmful molecules that can damage cells and tissues. N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increases the production of anti-inflammatory cytokines, such as IL-10. N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide has also been shown to modulate the activity of various immune cells, such as T cells, B cells, and dendritic cells.

Advantages and Limitations for Lab Experiments

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide is also stable and can be stored for long periods of time. However, N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide has some limitations for lab experiments. It can react with thiol-containing compounds, such as cysteine and glutathione, which can affect its bioactivity. N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide can also undergo hydrolysis in aqueous solutions, which can lead to the formation of inactive metabolites.

Future Directions

There are several future directions for the study of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide. One direction is to investigate the potential use of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide in the treatment of other autoimmune and inflammatory diseases, such as rheumatoid arthritis and lupus. Another direction is to explore the combination of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide with other drugs or therapies to enhance its therapeutic effects. Additionally, the development of new N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide derivatives with improved bioactivity and selectivity is another area of future research.

Synthesis Methods

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide can be synthesized by reacting furan-2-carboxylic acid with N-methyl-N-(2-oxo-2,3-dihydro-1H-indol-1-yl) acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide as a white solid in high yield.

Scientific Research Applications

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide has shown promising results in the treatment of multiple sclerosis, a chronic autoimmune disease that affects the central nervous system. N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide has been shown to reduce the number of relapses and slow down the progression of the disease. N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide has also been studied for its potential use in the treatment of psoriasis, a chronic inflammatory skin disease, and inflammatory bowel disease, a group of inflammatory conditions that affect the digestive tract.

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-17(16(20)14-7-4-10-21-14)11-15(19)18-9-8-12-5-2-3-6-13(12)18/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKHKDOQGADGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC2=CC=CC=C21)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide

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